
(7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid typically involves the condensation of appropriate phenolic compounds with acetic acid derivatives. One common method includes the use of 7,8-dimethoxy-2H-chromen-3-one as a starting material, which undergoes a series of reactions including reduction and subsequent acylation to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and conditions to maximize yield and purity. Catalysts and solvents that facilitate the reactions efficiently would be employed to ensure scalability.
Análisis De Reacciones Químicas
Types of Reactions
(7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
(7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex benzopyran derivatives with potential biological activities.
Biology: The compound is studied for its potential effects on various biological pathways and its ability to interact with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of (7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities, binding to receptors, and influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparación Con Compuestos Similares
Similar Compounds
(3,4-Dihydro-2H-1-benzopyran-3-yl)acetic acid: Lacks the methoxy groups at positions 7 and 8.
(7,8-Dimethoxy-2H-1-benzopyran-3-yl)acetic acid: Similar structure but without the dihydro modification.
(7,8-Dimethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)propanoic acid: Contains a propanoic acid group instead of an acetic acid group.
Uniqueness
The presence of methoxy groups at positions 7 and 8, along with the dihydro modification, imparts unique chemical and biological properties to (7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .
Propiedades
Número CAS |
917974-91-5 |
|---|---|
Fórmula molecular |
C13H16O5 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
2-(7,8-dimethoxy-3,4-dihydro-1H-isochromen-3-yl)acetic acid |
InChI |
InChI=1S/C13H16O5/c1-16-11-4-3-8-5-9(6-12(14)15)18-7-10(8)13(11)17-2/h3-4,9H,5-7H2,1-2H3,(H,14,15) |
Clave InChI |
IHDHHBDVVZUWDW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(CC(OC2)CC(=O)O)C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



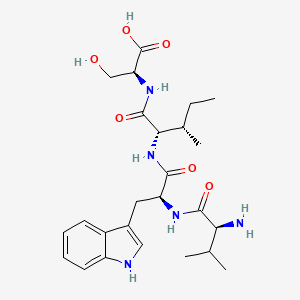
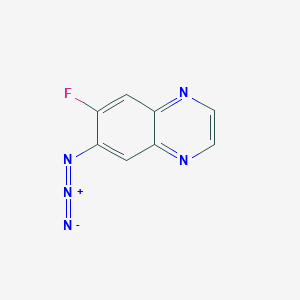
![3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12606409.png)
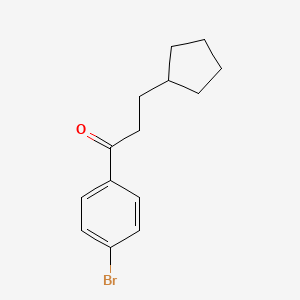
![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine](/img/structure/B12606418.png)
![4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12606422.png)
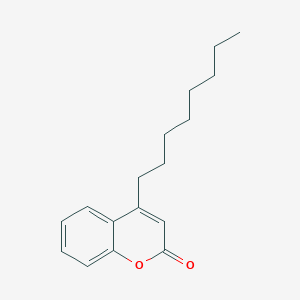
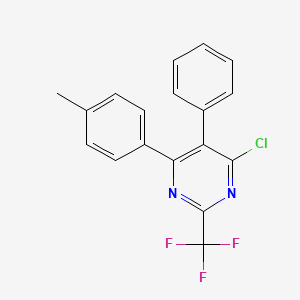
![3-[2-(4-Iodophenoxy)acetamido]benzoic acid](/img/structure/B12606443.png)
![6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole](/img/structure/B12606456.png)

![3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo-](/img/structure/B12606466.png)

